2-(Chloromethyl)-4-phenylmorpholine

Medicinal Chemistry Scaffold Design Building Block Synthesis

2-(Chloromethyl)-4-phenylmorpholine is a heterobifunctional morpholine derivative bearing a reactive chloromethyl group at the 2-position and an N-phenyl substituent at the 4-position. The compound (C₁₁H₁₄ClNO, MW 211.69) is canonically described as Morpholine, 2-(chloromethyl)-4-phenyl- and carries the MDL identifier MFCD24459746.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 112913-98-1
Cat. No. B3033684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-phenylmorpholine
CAS112913-98-1
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=CC=CC=C2)CCl
InChIInChI=1S/C11H14ClNO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyRUKGENFOLCBVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-phenylmorpholine (CAS 112913-98-1): A Dual-Functionalized Morpholine Scaffold for Precision Synthesis


2-(Chloromethyl)-4-phenylmorpholine is a heterobifunctional morpholine derivative bearing a reactive chloromethyl group at the 2-position and an N-phenyl substituent at the 4-position . The compound (C₁₁H₁₄ClNO, MW 211.69) is canonically described as Morpholine, 2-(chloromethyl)-4-phenyl- and carries the MDL identifier MFCD24459746 . Unlike simple N-phenylmorpholine (CAS 92-53-5), which lacks the electrophilic chloromethyl handle, this molecule is explicitly catalogued as a "versatile small molecule scaffold" by major chemical suppliers, reflecting its role as a building block for downstream derivatization via nucleophilic substitution at the CH₂Cl site . Commercial sourcing confirms availability from multiple vendors (e.g., Biosynth, Fluorochem, Leyan) at purity levels of 95–98% .

Why 2-(Chloromethyl)-4-phenylmorpholine Cannot Be Interchanged with Common N-Phenylmorpholine or 4-Benzylmorpholine Analogs


The presence of two orthogonal functionalization sites—the N-phenyl ring and the electrophilic 2-(chloromethyl) group—establishes a reactivity profile that simple N-phenylmorpholine (CAS 92-53-5) or 4-benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5) cannot replicate . Substituting with N-phenylmorpholine eliminates the chloromethyl handle, precluding nucleophilic displacement reactions essential for generating diverse amine, thioether, or azide derivatives . Conversely, the 4-benzyl analog introduces a flexible methylene spacer between the aromatic ring and the morpholine nitrogen, altering both electronic properties and conformational preferences relative to the direct N-phenyl linkage found in the target compound . Even closely related regioisomers such as 4-[2-(chloromethyl)phenyl]morpholine (CAS 110405-99-7), which carry the chloromethyl group on the phenyl ring rather than the morpholine backbone, exhibit fundamentally different reaction kinetics and product profiles . These structural distinctions directly impact the compound's utility as a synthon for medicinal chemistry campaigns, making generic substitution scientifically invalid.

Head-to-Head Evidence for 2-(Chloromethyl)-4-phenylmorpholine: Superior Scaffold Versatility vs. Closest Analogs


Structural Uniqueness: Dual Functionalization at C2 and N4 vs. Singly-Functionalized Analog 4-Phenylmorpholine

2-(Chloromethyl)-4-phenylmorpholine uniquely presents two orthogonal reactive centers—an electrophilic chloromethyl substituent at the morpholine C2 position and a nucleophilic N-phenyl group—on the same morpholine ring . In contrast, 4-phenylmorpholine (CAS 92-53-5) provides only the N-phenyl site, with no electrophilic handle available for further derivatization [1]. This fundamental structural difference means 2-(Chloromethyl)-4-phenylmorpholine can serve as a 'branch-point' intermediate enabling divergent synthesis pathways, whereas 4-phenylmorpholine is a terminal structural fragment.

Medicinal Chemistry Scaffold Design Building Block Synthesis

Electronic Differentiation: Direct N-Phenyl Linkage vs. N-Benzyl Spacer in 4-Benzyl-2-(chloromethyl)morpholine

The direct N-phenyl linkage in 2-(Chloromethyl)-4-phenylmorpholine places the aromatic ring in conjugation with the morpholine nitrogen lone pair, modulating pKa and electron density at the amine . In 4-benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5), a methylene spacer interrupts this conjugation, resulting in a higher pKa (predicted ~6.09 vs. ~3.20 for N-phenylmorpholine) and altered nucleophilicity . This electronic difference affects both the compound's reactivity in subsequent transformations and its pharmacokinetic properties when incorporated into drug-like molecules.

Electronic Effects Structure-Activity Relationships Conformational Analysis

Regioisomeric Specificity: C2-Chloromethyl vs. Phenyl-Chloromethyl Regioisomers—Distinct Reactivity Profiles

The compound is regiochemically distinct from its isomer 4-[2-(chloromethyl)phenyl]morpholine (CAS 110405-99-7) . In the target compound, the chloromethyl group is attached to the aliphatic morpholine ring carbon (C2), making it a secondary alkyl chloride susceptible to SN2 displacement . In the phenyl-substituted isomer, the chloromethyl group is benzylic and attached to the aromatic ring, leading to enhanced SN1 reactivity due to carbocation stabilization . This difference mandates distinct reaction conditions and nucleophile selection, directly affecting synthetic planning and product outcomes.

Regiochemistry Reaction Kinetics Synthetic Planning

Commercial Availability and Purity Benchmarking: 95–98% Purity with Multi-Vendor Sourcing

2-(Chloromethyl)-4-phenylmorpholine is commercially available from at least three established suppliers—Fluorochem, Biosynth, and Leyan—at verified purities of 95% (Fluorochem) and 98% (Leyan) . Pricing at scale (as of 2023): approximately USD 320 for 250 mg (Fluorochem) and USD 800 for 1 g, with 100 mg available at approximately EUR 458 . In contrast, the closest regioisomer 4-[2-(chloromethyl)phenyl]morpholine is listed by Fluorochem but with limited multi-vendor redundancy . The racemic 4-benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5) is primarily available through smaller specialty suppliers, often at lower purity (95% typical) .

Procurement Supply Chain Reliability Quality Assurance

Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. 4-Benzyl and 4-(Chlorobenzyl) Analogs

The target compound (MW 211.69, C₁₁H₁₄ClNO) has a lower molecular weight than its 4-benzyl-2-(chloromethyl)morpholine analog (MW 225.71, C₁₂H₁₆ClNO) and the 4-(4-chlorobenzyl)-2-chloromethyl variant (MW 260.16, C₁₂H₁₅Cl₂NO) . This lower MW and reduced carbon count suggest a more favorable logP for the target compound, keeping it within preferred drug-like property space (MW < 300, clogP < 3) for fragment-based screening applications [1]. The direct N-phenyl linkage also eliminates the rotational freedom introduced by the benzyl CH₂ spacer, potentially enhancing binding affinity through reduced entropic penalty upon target engagement.

Lipophilicity Drug-likeness Property-based Design

Safety and Handling Profile: Limited Hazard Classification Relative to Chlorinated Morpholine Congeners

Available safety data indicate 2-(Chloromethyl)-4-phenylmorpholine requires standard laboratory precautions (gloves, protective eyewear, fume hood) but does not carry the same acute toxicity warnings as some structurally related chlorinated morpholines . The compound is recommended for storage at 2–8°C, consistent with the stability profile of secondary alkyl chlorides . In contrast, the 4-(4-chlorobenzyl) analog, bearing an additional chlorine on the aromatic ring, may present enhanced environmental persistence concerns . The target compound's single chlorine substituent and moderate predicted logP suggest a more favorable environmental safety profile for routine laboratory-scale synthesis.

Lab Safety Storage Stability Risk Assessment

Optimized Application Scenarios for 2-(Chloromethyl)-4-phenylmorpholine Based on Differentiated Evidence


Divergent Synthesis of N-Phenylmorpholine-Based Compound Libraries

For medicinal chemistry groups constructing focused libraries around the N-phenylmorpholine chemotype, 2-(Chloromethyl)-4-phenylmorpholine serves as the optimal central intermediate. The chloromethyl group at C2 enables parallel nucleophilic displacement with diverse amines, thiols, and alcohols, generating 50–200 analogs from a single building block within one synthetic step . Compared to 4-phenylmorpholine, which requires additional functionalization steps to introduce a reactive handle, this compound reduces library synthesis time by approximately 50% (2–3 steps to 1 step for derivatization), directly lowering FTE costs per compound synthesized.

Fragment-Based Drug Discovery (FBDD) Starting Points

With a molecular weight of 211.69 g/mol and a predicted logP in the favorable range (<2.5), this compound meets the physicochemical criteria for fragment screening libraries [1]. The direct N-phenyl linkage reduces conformational flexibility compared to 4-benzyl analogs, potentially improving binding efficiency (ligand efficiency, LE) upon fragment elaboration. Procurement of 100 mg–1 g quantities supports initial SPR or NMR fragment screens, with the chloromethyl group enabling rapid follow-up chemistry for hit validation .

Synthesis of CNS-Targeted Compounds Requiring Controlled Amine Basicity

The lower pKa (~3.20) associated with the direct N-phenylmorpholine substructure, compared to ~6.09 for N-benzylmorpholine analogs, is advantageous for CNS drug discovery programs where reduced basicity improves blood-brain barrier penetration and minimizes hERG channel binding [1]. The target compound provides a pre-installed N-phenyl group that does not require additional protection/deprotection steps, enabling direct incorporation into lead compounds targeting GPCRs, ion channels, or transporters expressed in the CNS .

Stereospecific Synthesis Using Chiral Pool-Derived Morpholine Building Blocks

The predominantly SN2 reactivity of the secondary alkyl chloride at C2 supports stereospecific nucleophilic displacements when enantiopure forms of the compound are employed . This contrasts with benzylic chloromethyl regioisomers (e.g., 4-[2-(chloromethyl)phenyl]morpholine), which are prone to racemization via SN1 pathways . Procuring the compound from suppliers offering defined stereochemistry enables the synthesis of configurationally stable chiral morpholine derivatives for asymmetric catalysis or chiral drug substance development .

Quote Request

Request a Quote for 2-(Chloromethyl)-4-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.